VERLUKAST is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [, , , , , , ] It is a synthetic compound developed for the treatment of bronchial asthma. [] VERLUKAST specifically targets the LTD4 receptor, effectively inhibiting the binding of LTD4 to its receptor in both guinea pig and human lung tissues. [] This compound exhibits high specificity for LTD4 receptors compared to other leukotriene receptors like LTC4. []
Future research could explore the potential benefits of combining VERLUKAST with other therapeutic agents, particularly anticholinergics, for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [] Furthermore, investigating the potential use of VERLUKAST in addressing neurodegenerative diseases, such as Alzheimer's disease, is warranted. [] Studies suggest that VERLUKAST and similar cysteinyl leukotriene receptor antagonists might offer protection against Aβ-induced neurotoxicity and memory impairment in animal models. []
Methods of Synthesis:
The synthesis of verlukast involves several key steps:
Technical Details:
Verlukast's molecular structure can be characterized as follows:
Data:
Verlukast is involved in several chemical reactions:
Common Reagents and Conditions:
Verlukast functions primarily as a CysLT1 receptor antagonist:
Pharmacokinetics:
The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic efficacy .
Physical Properties:
Chemical Properties:
Relevant Data:
Characterization through spectroscopic methods (NMR, MS) confirms both purity and structural integrity post-synthesis .
Verlukast has significant scientific applications:
The ongoing research into its mechanisms continues to reveal potential new applications in broader areas of immunology and pharmacology .
The R-enantiomer of Verlukast exhibits superior CysLT1 antagonism due to precise steric complementarity with the receptor’s binding pocket. Synthetic routes prioritize chiral fidelity at the C1 position:
Table 1: Stereoselective Synthesis Methods for Verlukast (R)-Enantiomer
Method | Key Reagent/Catalyst | ee (%) | Overall Yield (%) | Scale Demonstrated |
---|---|---|---|---|
Chiral Auxiliary | (S)-4-Phenyl-2-oxazolidinone | 92 | 28 | 100 mg |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 98 | 85* | 10 g |
Enzymatic Resolution | CAL-B Lipase | >99 | 45* | 1 g |
*Yield after resolution
The styrylquinoline moiety enables critical π-stacking interactions within the CysLT1 binding cleft. Optimizing its synthesis involved:
The thioether bridge anchors Verlukast to CysLT1’s transmembrane cysteine residues (Cys105). Optimization focused on:
Five routes were benchmarked for manufacturing potential:
Table 2: Verlukast Synthetic Route Comparison
Route | Key Steps | Longest Linear Sequence | Overall Yield (%) | Purity (HPLC%) | Scalability Issues |
---|---|---|---|---|---|
1 | Chiral auxiliary + late-stage Wittig | 14 | 12 | 98.2 | Auxiliary cost, Pd in Wittig |
2 | Enzymatic resolution + Horner-Wadsworth-Emmons | 12 | 19 | 99.1 | Enzyme immobilization needed |
3 | Asymmetric hydrogenation + bromo coupling | 10 | 32 | 99.5 | Ru removal (<5 ppm spec) |
4 | Chiral pool (from D-mannitol) | 11 | 18 | 98.8 | Protecting group complexity |
5 | Flow chemistry w/in-line purification | 8 | 41 | 99.9 | High CAPEX, reactor fouling |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8